molecular formula C15H22O2 B14288323 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate CAS No. 113889-24-0

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate

Katalognummer: B14288323
CAS-Nummer: 113889-24-0
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: DMMLKQIABZLFBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate is a chemical compound with a complex structure, often used in various scientific research and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate involves multiple steps, starting from simpler organic compounds. The process typically includes cyclization reactions, followed by esterification to introduce the pentanoate group. Specific reaction conditions such as temperature, pressure, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may produce alcohols or alkanes.

    Substitution: Common substitution reactions involve halogenation or nitration.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature and solvent choice playing significant roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate stands out due to its specific ester group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Eigenschaften

CAS-Nummer

113889-24-0

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

3-tricyclo[5.2.1.02,6]dec-4-enyl pentanoate

InChI

InChI=1S/C15H22O2/c1-2-3-4-14(16)17-13-8-7-12-10-5-6-11(9-10)15(12)13/h7-8,10-13,15H,2-6,9H2,1H3

InChI-Schlüssel

DMMLKQIABZLFBD-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)OC1C=CC2C1C3CCC2C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.